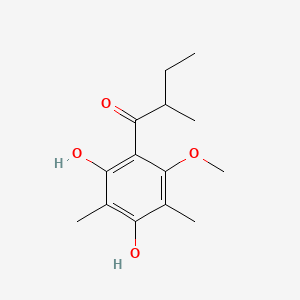

2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol” is a natural product found in Hagenia abyssinica . It is also purified from the herbs of Eucalyptus robusta . The molecular formula of this compound is C14H20O4 .

Molecular Structure Analysis

The molecular weight of “2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol” is 252.31 g/mol . The InChI and SMILES strings, which provide a text representation of the compound’s structure, are as follows :Physical And Chemical Properties Analysis

The compound has a number of computed properties :Scientific Research Applications

Anti-Neuroinflammatory Activity

This compound has been studied for its potential anti-neuroinflammatory effects. Research indicates that it can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced BV-2 microglial cells . This suggests its utility in neuroinflammatory conditions where the modulation of microglial activity is beneficial.

Marine-Derived Fungal Metabolites

As a marine-derived fungal metabolite, this compound reflects the chemical diversity found in oceanic microorganisms . These organisms produce secondary metabolites like 2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol to adapt to various environments, which can be harnessed for pharmaceutical applications.

Natural Product Isolation

The compound is isolated from the herbs of Eucalyptus robusta . Its extraction and purification from natural sources highlight its potential in the field of natural product chemistry and its applications in developing natural therapeutics.

Signaling Inhibitors

The compound’s structure suggests its use as a signaling inhibitor, which could be valuable in studying cell signaling pathways and developing drugs that target these pathways to treat various diseases .

Flavonoid Research

Although not directly mentioned, the structural similarity to flavonoids implies that 1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-2-methylbutan-1-one could be significant in flavonoid research. Flavonoids are known for their antioxidant properties and their role in preventing chronic diseases .

properties

IUPAC Name |

1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-2-methylbutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O4/c1-6-7(2)11(15)10-13(17)8(3)12(16)9(4)14(10)18-5/h7,16-17H,6H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMIYXGPKSPBDTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)C1=C(C(=C(C(=C1OC)C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Oxireno[f]isoquinoline,1a,2,3,7b-tetrahydro-(9CI)](/img/no-structure.png)

![6-chloro-N-[2-(4-methylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydroacridin-9-amine](/img/structure/B593339.png)

![[R,(-)]-2-Hydroxy-3-pentenenitrile](/img/structure/B593341.png)

![2-[2-(4-Butoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B593343.png)

![Theophylline, [8-3H]](/img/structure/B593345.png)

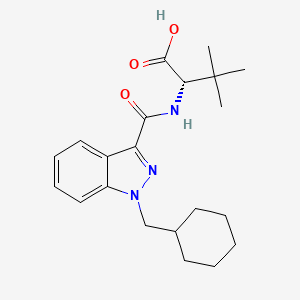

![N-[[1-(5-hydroxypentyl)-1H-indazol-3-yl]carbonyl]-L-valine,methylester](/img/structure/B593350.png)